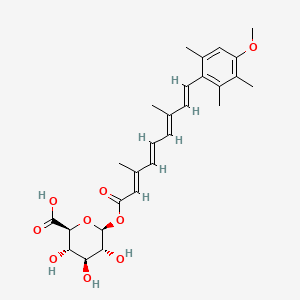

Isoacitretin Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoacitretin Glucuronide is a glucuronide conjugate of Isoacitretin, a retinoid . Retinoids are compounds that have similar activity to vitamin A, which helps regulate the immune system, impacts cellular growth, differentiation, proliferation, and plays a role in embryonic development . Glucuronidation is a process where glucuronic acid is transferred to a substrate by UDP-glucuronosyltransferase .

Chemical Reactions Analysis

Glucuronidation, the process that forms glucuronides like this compound, involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate . This process increases the water solubility of the substrate, facilitating its elimination from the body .

Aplicaciones Científicas De Investigación

Antitumor Activity and Drug Delivery

A study by Ting-Yi Juan et al. (2009) focused on a novel cell-impermeable glucuronide prodrug, 9-aminocamptothecin glucuronide (9ACG), demonstrating its potent antitumor activity against human tumor xenografts in mice. The research highlighted the significant role of macrophages and neutrophils in activating 9ACG within the tumor microenvironment. Furthermore, it was found that combining 9ACG with antiangiogenic therapy could enhance its antitumor effectiveness, suggesting the potential of glucuronide prodrugs in cancer treatment through targeted delivery and activation mechanisms Ting-Yi Juan et al., Clinical Cancer Research, 2009.

Metabolism and Pharmacokinetics

Research by Ajay Kumar et al. (2011) developed an LC- ESI- MS/MS bioanalytical method for determining acitretin and its metabolite isoacitretin in human plasma. This study is crucial for understanding the stability and pharmacokinetic profile of isoacitretin glucuronide, contributing to its application in clinical pharmacology and toxicology studies. It highlights the importance of accurate measurement of drug and metabolite concentrations for therapeutic monitoring and drug development Ajay Kumar et al., Biomedical chromatography: BMC, 2011.

Enzyme-Activated Fluorescent Probes

Yinzhu Jin et al. (2018) designed an enzyme-activated off-on near-infrared (NIR) fluorescent probe, HC-glu, for detecting β-glucuronidase (GLU) activity in vitro and in vivo. This probe's development is significant for diagnosing and monitoring cancer, given GLU's role as a biomarker for primary cancers and drug metabolism. The probe's ability to quantitatively and specifically detect endogenous GLU activity in various cell types and animal models underscores its potential for clinical diagnostic applications and drug development Yinzhu Jin et al., Analytical Chemistry, 2018.

Catalysis in Synthesis

Michael Bosco et al. (2010) explored the use of Lewis-acidic polyoxometalates as catalysts for synthesizing glucuronic acid esters under microwave irradiation. This research offers insight into the chemical synthesis processes involving glucuronide compounds, showcasing an eco-friendly and efficient method for esterification reactions. The study's findings could impact the pharmaceutical industry by providing a novel approach to synthesizing glucuronide prodrugs and other glucuronic acid derivatives with potential therapeutic applications Michael Bosco et al., ChemSusChem, 2010.

Mecanismo De Acción

Target of Action

Acitretin O-beta-D-glucuronide, also known as Isoacitretin Glucuronide, primarily targets retinoid receptors such as RXR (Retinoid X Receptor) and RAR (Retinoic Acid Receptor) in the skin . These receptors play a crucial role in normalizing the growth cycle of skin cells .

Mode of Action

It is believed to work by interacting with its targets, the retinoid receptors, which help normalize the growth cycle of skin cells . This interaction leads to changes in the cell growth cycle, particularly in the context of skin cells.

Result of Action

Acitretin O-beta-D-glucuronide, as a retinoid, works by inhibiting the excessive cell growth and keratinization (a process by which skin cells become thickened due to the deposition of a protein within them) seen in conditions like psoriasis . It therefore reduces the thickening of the skin, plaque formation, and scaling .

Análisis Bioquímico

Biochemical Properties

Glucuronides are generally known to be involved in the metabolism of various substances, including drugs, where they often serve as a means for the body to make substances more water-soluble, and therefore easier to excrete .

Molecular Mechanism

Glucuronides are typically formed in the body through the process of glucuronidation, a type of phase II metabolic reaction .

Temporal Effects in Laboratory Settings

Glucuronides are typically stable compounds, and their formation and elimination can play a role in the pharmacokinetics of various substances .

Dosage Effects in Animal Models

The formation of glucuronides is a common metabolic pathway for many drugs, and the rate of glucuronidation can influence the pharmacokinetics and pharmacodynamics of these drugs .

Metabolic Pathways

Acitretin O-beta-D-glucuronide is likely involved in the glucuronidation metabolic pathway. This pathway involves the addition of a glucuronic acid group to a substance, making it more water-soluble and easier for the body to excrete .

Transport and Distribution

Glucuronides are typically transported in the body through the blood and are excreted in the urine .

Subcellular Localization

The glucuronidation process typically occurs in the endoplasmic reticulum of cells .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12+/t22-,23-,24+,25-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZDSEGJHOGTFE-QOKVZKDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746963 |

Source

|

| Record name | 1-O-[(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99792-36-6 |

Source

|

| Record name | 1-O-[(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

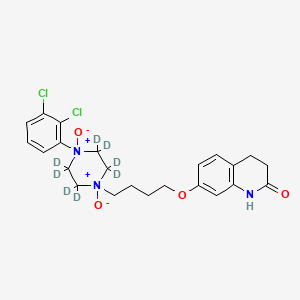

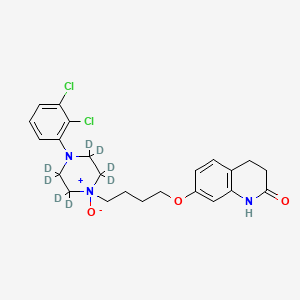

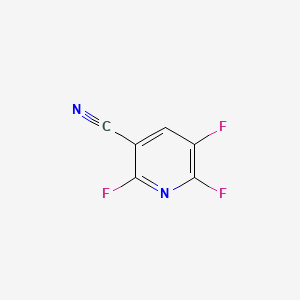

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)